1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in neurological disorders and to explore potential therapeutic targets.
Wirkmechanismus
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a non-competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and blocks the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This results in the inhibition of neuronal activity and the prevention of excitotoxicity, a process that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of glutamate, increase the release of GABA, and modulate the activity of other neurotransmitters such as dopamine and serotonin. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its potency and specificity. It is a highly selective antagonist of the ionotropic glutamate receptor and does not affect other receptors or neurotransmitters. However, one limitation of using 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is that it can be toxic at high concentrations and can affect other ion channels and transporters.
Zukünftige Richtungen
There are several future directions for research on 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione. One area of interest is the development of new 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione derivatives with improved potency and selectivity. Another area of interest is the use of 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, further research is needed to explore the potential use of 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in the treatment of neurological disorders such as epilepsy and stroke.
Wissenschaftliche Forschungsanwendungen
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is widely used in scientific research to study the role of glutamate receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is also used to explore potential therapeutic targets for these disorders.
Eigenschaften
IUPAC Name |
1,4-dimethyl-6-(4-methylpiperidin-1-yl)-7-nitroquinoxaline-2,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-4-6-19(7-5-10)13-8-11-12(9-14(13)20(23)24)18(3)16(22)15(21)17(11)2/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJTBQEMAWQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.